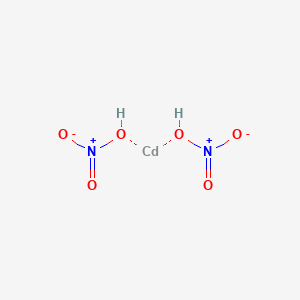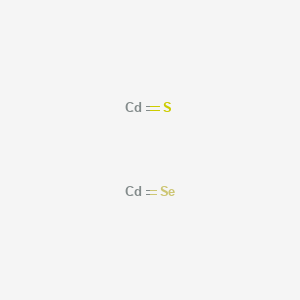
Cadmium;nitric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium is a transition metal with the chemical symbol Cd, located in the d-block and group 12 of the periodic table. It has an atomic number of 48 and an atomic mass of 112.411 g/mol. Cadmium was discovered in Germany in 1817 by Friedrich Strohmeyer. It is commonly used in nickel-cadmium batteries, electroplating, and as a pigment in paints. Cadmium is highly toxic and should be handled with great caution .
Nitric acid is a highly corrosive and toxic strong acid with the chemical formula HNO₃. It is commonly used in the production of fertilizers, explosives, and in various industrial processes. Nitric acid is a powerful oxidizing agent and can react with a wide range of metals, including cadmium .
准备方法
Synthetic Routes and Reaction Conditions
Cadmium nitrate can be prepared by reacting cadmium metal with nitric acid. The reaction is as follows: [ \text{Cd} + 4\text{HNO}_3 \rightarrow \text{Cd(NO}_3\text{)}_2 + 2\text{NO}_2 + 2\text{H}_2\text{O} ] This reaction involves the dissolution of cadmium metal in nitric acid, producing cadmium nitrate, nitrogen dioxide, and water .
Industrial Production Methods
In industrial settings, cadmium nitrate is produced by dissolving cadmium oxide or cadmium carbonate in nitric acid. The reaction with cadmium oxide is as follows: [ \text{CdO} + 2\text{HNO}_3 \rightarrow \text{Cd(NO}_3\text{)}_2 + \text{H}_2\text{O} ] Similarly, the reaction with cadmium carbonate is: [ \text{CdCO}_3 + 2\text{HNO}_3 \rightarrow \text{Cd(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] These reactions are typically carried out under controlled conditions to ensure the complete dissolution of the cadmium compounds .
化学反应分析
Types of Reactions
Cadmium nitrate undergoes various chemical reactions, including:
Oxidation: Cadmium can be oxidized to form cadmium oxide.
Reduction: Cadmium nitrate can be reduced to cadmium metal.
Substitution: Cadmium nitrate can react with other compounds to form different cadmium salts.
Common Reagents and Conditions
Oxidation: Cadmium reacts with oxygen to form cadmium oxide[ 2\text{Cd} + \text{O}_2 \rightarrow 2\text{CdO} ]
Reduction: Cadmium nitrate can be reduced using hydrogen gas[ \text{Cd(NO}_3\text{)}_2 + 3\text{H}_2 \rightarrow \text{Cd} + 2\text{HNO}_3 + 2\text{H}_2\text{O} ]
科学研究应用
Cadmium nitrate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its toxic effects on living organisms and its role in environmental pollution.
Medicine: Investigated for its potential use in cancer treatment and other medical applications.
Industry: Used in the production of pigments, batteries, and other industrial products
作用机制
Cadmium exerts its toxic effects by interfering with various cellular processes. It can bind to proteins and enzymes, disrupting their normal function. Cadmium also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets of cadmium include metallothioneins, which are proteins that bind heavy metals, and various signaling pathways involved in cell growth and apoptosis .
相似化合物的比较
Cadmium nitrate can be compared with other cadmium compounds, such as cadmium chloride, cadmium sulfate, and cadmium oxide. These compounds share similar properties and applications but differ in their chemical reactivity and solubility. For example:
Cadmium chloride: More soluble in water and commonly used in electroplating.
Cadmium sulfate: Used in the production of pigments and as a stabilizer in plastics.
Cadmium oxide: Used in the production of nickel-cadmium batteries and as a catalyst in chemical reactions
Cadmium nitrate is unique in its ability to act as a strong oxidizing agent and its use in specific industrial and research applications.
属性
IUPAC Name |
cadmium;nitric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.2HNO3/c;2*2-1(3)4/h;2*(H,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWUFYSTEGTOID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Cd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdH2N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044504 |
Source


|
| Record name | Cadmium dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10325-94-7 |
Source


|
| Record name | Cadmium dinitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![Diethyl [2-(4-nitrophenyl)hydrazinylidene]propanedioate](/img/structure/B82589.png)




